5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Description
5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O5S2 and its molecular weight is 472.96. The purity is usually 95%.
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Biological Activity
5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide, with the CAS number 879938-54-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound's molecular formula is C18H21ClN4O5S2 with a molecular weight of 473.0 g/mol. Its structure features a pyrimidine core substituted with various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H21ClN4O5S2 |
Molecular Weight | 473.0 g/mol |
CAS Number | 879938-54-2 |
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. In studies evaluating the antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, related compounds showed promising results, indicating potential for the target compound as an antibacterial agent .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, enzyme assays revealed that derivatives of this compound can inhibit acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections respectively .
Table: Enzyme Inhibition Activity
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Study: MDM2 Inhibition
In a study involving the SJSA-1 cell line, the compound exhibited moderate growth inhibition at dosages of 100 mg/kg over a period of 14 days. The results indicated a correlation between MDM2 binding affinity and anticancer activity, supporting further exploration into its use as an anticancer drug .
The biological activity of this compound is attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and pyrimidine moieties. These interactions enhance its binding affinity to proteins involved in critical pathways such as apoptosis and cellular proliferation.
Properties
IUPAC Name |
5-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfonylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O5S2/c1-12-4-3-9-23(11-12)30(27,28)14-7-5-13(6-8-14)21-17(24)16-15(19)10-20-18(22-16)29(2,25)26/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAXNZROGKAVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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